(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
Introduction
Chemical Identity and Significance of (2E)-2-[(1-Methyl-1H-Indol-3-yl)Methylidene]-3-Oxo-2,3-Dihydro-1-Benzofuran-6-yl 4-Chlorobenzenesulfonate
The compound is identified by the IUPAC name (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate and is registered under CAS number 929478-73-9. Its molecular formula $$ \text{C}{24}\text{H}{16}\text{ClNO}_{5}\text{S} $$ reflects the integration of three distinct structural domains:
- A benzofuran core substituted at the 6-position with a sulfonate group.
- An α,β-unsaturated ketone system (3-oxo-2,3-dihydro-1-benzofuran) conjugated to a methylidene group.
- A 1-methylindole moiety linked via the methylidene bridge.
The significance of this compound lies in its hybrid architecture, which combines pharmacophores with established bioactivity profiles. Benzofuran derivatives are recognized for their inhibitory effects on carbonic anhydrases, while indole-containing compounds exhibit antiviral and anticancer properties. The sulfonate group enhances solubility and facilitates interactions with enzymatic active sites, as demonstrated in aryl sulfamate-based therapeutics.
Table 1: Key Molecular Properties
Structural Hybridization of Benzofuran, Indole, and Sulfonate Motifs
Benzofuran Core
The benzofuran scaffold (1-benzofuran-6-yl) contributes a rigid, planar aromatic system that enhances π-π stacking interactions with biological targets. Substituents at the 6-position, such as the sulfonate group, are critical for modulating electronic properties and binding affinity. For example, sulfonate derivatives of benzofuran have shown potent inhibition of carbonic anhydrase isoforms (e.g., hCAII, hCAIX) with IC$$_{50}$$ values in the sub-micromolar range. The 3-oxo-2,3-dihydro-1-benzofuran subunit introduces an α,β-unsaturated ketone, which may participate in Michael addition reactions or act as a hydrogen bond acceptor.
Indole Moiety
The 1-methylindole group is attached via a methylidene bridge, creating a conjugated system that extends electron delocalization across the molecule. Indole derivatives are prevalent in drug discovery due to their ability to interact with hydrophobic pockets and participate in cation-π interactions. The methyl substitution at the indole nitrogen enhances metabolic stability by reducing oxidative deamination, a common degradation pathway for amine-containing compounds.
Sulfonate Functionalization
The 4-chlorobenzenesulfonate group ($$ \text{C}{6}\text{H}{4}\text{ClSO}_{3}^{-} $$) introduces both hydrophilicity and electronegativity. Sulfonates are known to coordinate with zinc ions in metalloenzymes, such as carbonic anhydrases, through their sulfonyl oxygen atoms. The chlorine atom at the para position of the benzene ring further increases electron-withdrawing effects, potentially enhancing binding to positively charged residues in enzyme active sites.
Table 2: Contributions of Structural Motifs
The hybridization of these motifs creates a molecule capable of engaging multiple biological targets. For instance, the benzofuran-sulfonate system may inhibit carbonic anhydrases, while the indole moiety could interfere with viral replication pathways. The conjugated system formed by the methylidene bridge and α,β-unsaturated ketone may further enhance redox activity or serve as a Michael acceptor in covalent inhibition strategies.
Properties
Molecular Formula |
C24H16ClNO5S |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C24H16ClNO5S/c1-26-14-15(19-4-2-3-5-21(19)26)12-23-24(27)20-11-8-17(13-22(20)30-23)31-32(28,29)18-9-6-16(25)7-10-18/h2-14H,1H3/b23-12+ |
InChI Key |
RNDZEXLHHZIDGL-FSJBWODESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Benzofuran Synthesis: The benzofuran moiety is prepared via the cyclization of ortho-hydroxyaryl ketones.
Condensation Reaction: The indole derivative is then condensed with the benzofuran derivative under basic conditions to form the desired product.
Sulfonation: The final step involves the sulfonation of the intermediate product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole and benzofuran rings.
Reduction: Reduced forms of the benzofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of new chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The sulfonate group may enhance the compound’s solubility and facilitate its interaction with polar environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of indole, benzofuran, and sulfonate functionalities. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity: The indole moiety in the target compound may enhance receptor-binding affinity compared to simpler benzofuran derivatives, as seen in indole-based antimicrobial agents . The 4-chlorobenzenesulfonate group could improve cell membrane penetration relative to non-sulfonated analogs, similar to herbicides with sulfonate functionalities .
Solubility :
- The sulfonate group likely reduces hydrophobicity (LogP ~2.1) compared to unmodified benzofuran derivatives (LogP up to 3.5), aligning with trends where sulfonates enhance aqueous solubility for drug delivery .
Stability: The conjugated system (benzofuranone + indole) may increase photostability compared to aldehyde-containing indole derivatives, which are prone to oxidation .
Research Findings and Hypotheses
Anticancer Potential
The sulfonate group may further modulate pharmacokinetics, as seen in sulfonated chemotherapeutics like sulindac.
Insecticidal Activity
For example, C. gigantea extracts (containing indole analogs) exhibit LC₅₀ values of 500–1000 ppm against Spodoptera litura . The target compound’s larger size may delay metabolic degradation, enhancing efficacy.
Drug Development Challenges
- Synthetic Complexity: The multi-step synthesis (e.g., condensation of indole aldehydes with benzofuranones, followed by sulfonation) may limit scalability compared to simpler esters or aldehydes .
- Toxicity : Chlorinated aromatics risk bioaccumulation; however, this could be mitigated via structural tweaks, as demonstrated in safer sulfonated agrochemicals .
Biological Activity
The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that has garnered interest due to its potential biological activities. Its structural components, including the indole and benzofuran moieties, are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 470.95 g/mol. The structure features an indole ring, a benzofuran core, and a sulfonate group that may enhance solubility and biological interaction.
Biological Activity Overview
Research indicates that this compound may exhibit a wide range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of benzofuran have shown selective cytotoxicity against tumorigenic cell lines .
- Anticholinesterase Activity : Compounds containing indole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The specific activity of this compound remains to be fully elucidated but is hypothesized to be significant based on structural analogs.
The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets, such as enzymes and receptors. The presence of the sulfonate group may facilitate binding to target sites, enhancing its pharmacological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Studies : A study on benzofuran derivatives revealed that certain modifications could enhance cytotoxicity against cancer cell lines. For example, derivatives showed IC50 values indicating effective inhibition at low concentrations .
- Cholinesterase Inhibition : Research on indole-based compounds demonstrated promising inhibitory effects on AChE and BuChE, suggesting potential applications in treating cognitive disorders .
- Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound with various biological targets, indicating potential for drug development .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
